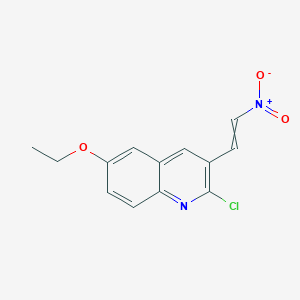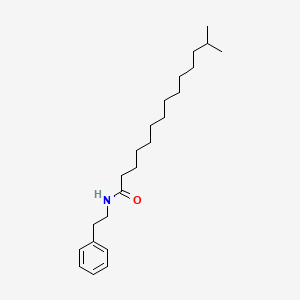
13-Methyl-n-(2-phenylethyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methyl-N-(2-phenylethyl)tetradecanamide is a complex organic compound characterized by its long carbon chain and phenylethyl group. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. The presence of the phenylethyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyl-N-(2-phenylethyl)tetradecanamide typically involves the reaction of 13-methyltetradecanoic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 13-Methyl-N-(2-phenylethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The phenylethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenylethyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 13-Methyl-N-(2-phenylethyl)tetradecanamide is used as a building block for synthesizing more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of lipid metabolism and cell signaling pathways. Its unique structure allows it to interact with various biological targets.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for drug development, especially in the treatment of metabolic disorders.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 13-Methyl-N-(2-phenylethyl)tetradecanamide exerts its effects involves its interaction with specific molecular targets. The phenylethyl group can bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, whether in biological systems or industrial applications.
Comparison with Similar Compounds
N-(2-phenylethyl)butanamide: A shorter chain amide with similar phenylethyl group.
N-(2-phenylethyl)hexadecanamide: A longer chain amide with a similar structure.
Uniqueness: 13-Methyl-N-(2-phenylethyl)tetradecanamide stands out due to its specific methyl group at the 13th carbon position, which can influence its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
921607-14-9 |
|---|---|
Molecular Formula |
C23H39NO |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
13-methyl-N-(2-phenylethyl)tetradecanamide |
InChI |
InChI=1S/C23H39NO/c1-21(2)15-11-8-6-4-3-5-7-9-14-18-23(25)24-20-19-22-16-12-10-13-17-22/h10,12-13,16-17,21H,3-9,11,14-15,18-20H2,1-2H3,(H,24,25) |
InChI Key |
FCQIQDUWTDUYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



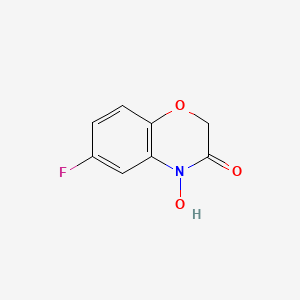
![N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15173683.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)
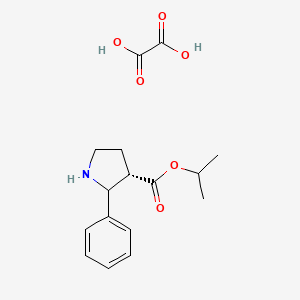
![2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole](/img/structure/B15173699.png)
![2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline](/img/structure/B15173708.png)

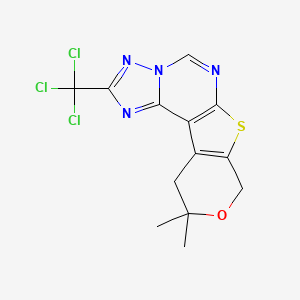
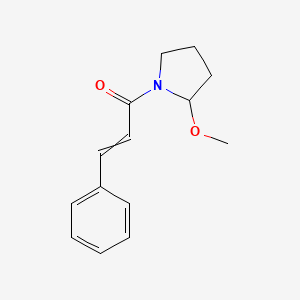
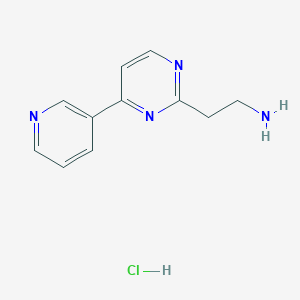
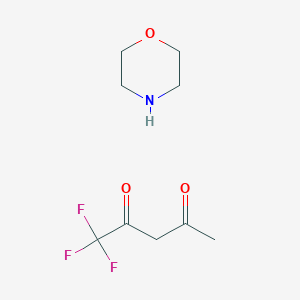
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
